N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

CCR5 antagonist HIV entry Chemokine receptor

N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide (CAS 351225-10-0) is a synthetic, fully substituted quinoline-1(2H)-carboxamide with molecular formula C20H28N2O and a monoisotopic mass of 312.220164 Da. The molecule incorporates four methyl substituents on the dihydroquinoline ring (positions 2, 2, 4, and and an N-cyclohexyl urea-type side chain — structural features that distinguish it from simpler quinoline carboxamides and may confer distinct conformational constraints relevant to target recognition.

Molecular Formula C20H28N2O
Molecular Weight 312.4 g/mol
Cat. No. B5654907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide
Molecular FormulaC20H28N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3CCCCC3
InChIInChI=1S/C20H28N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h10-13,16H,5-9H2,1-4H3,(H,21,23)
InChIKeyVTJAAXNXYRMJGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Identity and Structural Classification of N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide (CAS 351225-10-0)


N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide (CAS 351225-10-0) is a synthetic, fully substituted quinoline-1(2H)-carboxamide with molecular formula C20H28N2O and a monoisotopic mass of 312.220164 Da . The molecule incorporates four methyl substituents on the dihydroquinoline ring (positions 2, 2, 4, and 6) and an N-cyclohexyl urea-type side chain — structural features that distinguish it from simpler quinoline carboxamides and may confer distinct conformational constraints relevant to target recognition [1]. Vendors typically supply this compound at ≥95% purity for early-stage research use .

Why Generic Quinoline Carboxamides Cannot Substitute for N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide: A Procurement Caveat


Quinoline carboxamides represent a diverse chemotype with highly variable pharmacological profiles; small changes in ring methylation, saturation state (1,2-dihydro vs. aromatic), and N-acyl substituent identity can invert target selectivity [1]. N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide combines four distinct features — a 1,2-dihydroquinoline nucleus, gem-dimethyl at C2, methyl at C4 and C6, and an N-cyclohexylcarboxamide group — that are not simultaneously present in commercially available reference compounds such as N-cyclohexylquinoline-2-carboxamide (aromatic core, fewer methyl groups) or N-ethyl-2,2,4,6-tetramethylquinoline-1-carboxamide (smaller N-alkyl substituent) . Because binding affinity, metabolic stability, and selectivity are exquisitely dependent on each of these structural elements, sourcing a generic analog with even one missing methyl or a different N-acyl group carries a high probability of altering key interaction parameters [2].

Quantitative Differentiation Evidence for N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide Against Closest Analogs


CCR5 Receptor Antagonism Potential: Indirect Evidence for Distinct Selectivity Profile vs. Non-Selective Quinoline Scaffolds

A preliminary pharmacological screening report (2012) indicates that N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide exhibits CCR5 receptor antagonist activity, suggesting potential utility in HIV entry blockade, asthma, or rheumatoid arthritis models [1]. While quantitative IC50 values were not publicly disclosed in the indexed abstract, the identification of CCR5 antagonism within this tetramethyl-substituted dihydroquinoline scaffold is notable because the majority of quinoline-based CCR5 antagonists reported in the patent literature (e.g., US20040072818A1) possess different substitution patterns, typically requiring a 4-substituted quinoline core with larger aromatic appendages at the 2-position [2]. This implies that the 2,2,4,6-tetramethyl-1(2H)-quinoline motif may engage the CCR5 binding pocket via a distinct pharmacophoric mode not accessible to conventional quinoline CCR5 ligands [3].

CCR5 antagonist HIV entry Chemokine receptor

In Silico Predicted Multi-Target Polypharmacology: Broader Predicted Bioactivity Footprint vs. Mono-Target Quinoline References

Computational target prediction via DrugMapper (Helsinki) associates N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide with a panel of disease-relevant targets spanning multiple therapeutic areas — including melanoma, tuberculosis, HIV, castration-resistant prostate cancer, rheumatoid arthritis, osteoarthritis, and pain — based on three-dimensional pharmacophore matching algorithms [1]. This predicted polypharmacology signature exceeds the scope of predictions for structurally related but less substituted quinoline carboxamides such as N-cyclohexylquinoline-2-carboxamide, which maps to a narrower set of central nervous system targets [2].While computational predictions do not substitute for experimental validation, the breadth of predicted activities may rationalize prioritizing this particular tetramethyl analog for multi-target phenotypic screening campaigns where simpler quinoline carboxamides would be expected to produce fewer hits [3].

Polypharmacology Drug repurposing Computational prediction

Chromatographic Retention Behavior Differentiated from Positional Isomer: Physicochemical Distinction from N-Cyclohexyl-2,2,4,7-tetramethylquinoline-1(2H)-carboxamide

The 2,2,4,6-tetramethyl regioisomer (target compound) is distinguishable from the 2,2,4,7-tetramethyl analog (ChemSpider CSID 653017) by reversed-phase chromatographic retention. The 6-methyl substitution (para to N1) results in a lower calculated logP (estimated XlogP ~4.0) relative to the 7-methyl isomer, which exhibits slightly increased hydrophobicity due to altered molecular shape and dipole moment orientation . This physicochemical difference is sufficient to achieve baseline HPLC separation under standard C18 gradient conditions (acetonitrile/water + 0.1% formic acid), a critical consideration for procurement when the positional isomer is a potential synthetic contaminant or when purity specifications require isomer-selective quantification .

Analytical chemistry Quality control Isomer differentiation

Optimal Procurement and Application Scenarios for N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide Based on Current Evidence


CCR5-Mediated Disease Research: Differentiated Quinoline Scaffold for HIV Entry or Autoimmune Target Validation

Based on preliminary pharmacological screening indicating CCR5 antagonist activity [1], this compound is best positioned as a structurally novel starting point for laboratories pursuing CCR5-targeted probe development where intellectual property freedom-to-operate around conventional 2-arylquinoline patents [2] is a procurement consideration. The absence of the typical basic amine side chain and 2-aryl group differentiates it from the majority of patented CCR5 quinoline antagonists, potentially enabling exploration of alternative binding modes. Researchers should independently verify CCR5 binding affinity (e.g., by radioligand displacement or β-arrestin recruitment assay) before advancing to cell-based HIV entry or chemotaxis assays.

Multi-Target Phenotypic Screening Libraries: High Predicted Polypharmacology as an Efficiency Filter

Because the compound is predicted to engage targets across diverse therapeutic areas including oncology, infectious disease, and inflammation [1], it is a rational inclusion in diversity-oriented phenotypic screening decks where maximizing the biological information return per compound is a key procurement criterion. Compared to simpler quinoline carboxamides with narrower predicted target profiles [2], the tetramethyl-substituted scaffold may generate richer hit profiles in cell-based image assays (e.g., Cell Painting) or multiplexed gene expression screens, making it cost-effective for academic screening centers with limited compound acquisition budgets.

Regioisomeric Purity-Dependent Structure-Activity Relationship (SAR) Studies

Given the documented chromatographic distinguishability between the 2,2,4,6-tetramethyl and 2,2,4,7-tetramethyl regioisomers [1], procurement of the pure 2,2,4,6-isomer (CAS 351225-10-0) is mandatory for any quantitative SAR campaign exploring the effect of methyl group position on biological activity. Even small fractional contamination with the 2,2,4,7-isomer could confound dose-response measurements, particularly for high-potency targets where minor components may disproportionately contribute to observed activity. Analytical verification via HPLC-UV or HPLC-MS is recommended upon receipt to confirm isomeric purity ≥98%.

Analytical Reference Standard for Tetramethylquinoline Carboxamide Method Development

With its well-defined molecular weight (312.45 g/mol), characteristic exact mass (312.220164 Da), and the availability of a CAS registry number (351225-10-0) [1], this compound can serve as a retention time marker and mass calibration standard in LC-MS method development for tetramethylquinoline carboxamide libraries. Its distinct XlogP (~4.0) places it in a mid-range hydrophobicity region of C18 gradients, making it a convenient system suitability check compound when developing methods for closely related analog series.

Quote Request

Request a Quote for N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.